molecular formula C5H7NO3S2 B8327341 1,3-Thiazol-2-ylmethyl methanesulfonate

1,3-Thiazol-2-ylmethyl methanesulfonate

Cat. No.: B8327341
M. Wt: 193.2 g/mol
InChI Key: ZWUZXULMZBZFHY-UHFFFAOYSA-N
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Description

1,3-Thiazol-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C5H7NO3S2. It is a derivative of methanesulfonic acid and thiazole, and it is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazol-2-ylmethyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with thiazol-2-ylmethanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of methanesulfonic acid thiazol-2-ylmethyl ester often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methanesulfonic acid thiazol-2-ylmethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The thiazole ring provides additional reactivity, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid methyl ester
  • Thiazol-2-ylmethanol

Uniqueness

1,3-Thiazol-2-ylmethyl methanesulfonate is unique due to the presence of both the methanesulfonic acid and thiazole moieties. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

1,3-thiazol-2-ylmethyl methanesulfonate

InChI

InChI=1S/C5H7NO3S2/c1-11(7,8)9-4-5-6-2-3-10-5/h2-3H,4H2,1H3

InChI Key

ZWUZXULMZBZFHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amine preparation: 2-Thiazolecarboxaldehyde was converted to the corresponding alcohol by treatment with sodium borohydride. Reaction with methanesulfonyl chloride yielded methanesulfonic acid thiazol-2-ylmethyl ester. A mixture of methanesulfonic acid thiazol-2-ylmethyl ester (393 mg), (3R,5S)-3,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (described previously, 435 mg), potassium carbonate (309 mg) and tetrabutyl ammonium iodide (827 mg) was heated to reflux in MeCN (10 mL). After 4 days the reaction mixture was cooled, diluted with ethyl acetate, washed with water and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give (R)-3,5-dimethyl-4-thiazol-2-ylmethyl-piperazine-1-carboxylic acid (S)-tert-butyl ester (314 mg). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
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